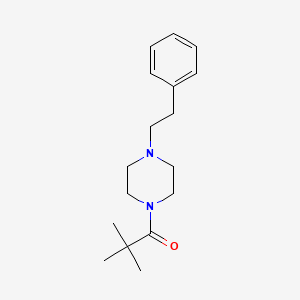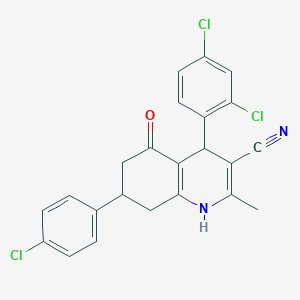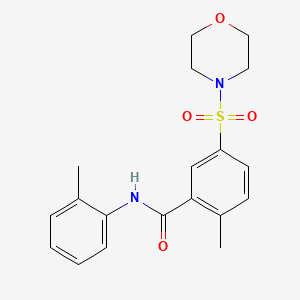![molecular formula C22H29ClN2O3 B5151655 5-[4-(2-Chlorophenoxy)piperidine-1-carbonyl]-1-cyclopentylpiperidin-2-one](/img/structure/B5151655.png)
5-[4-(2-Chlorophenoxy)piperidine-1-carbonyl]-1-cyclopentylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(2-Chlorophenoxy)piperidine-1-carbonyl]-1-cyclopentylpiperidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenoxy group, a piperidine ring, and a cyclopentyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-Chlorophenoxy)piperidine-1-carbonyl]-1-cyclopentylpiperidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorophenol with piperidine to form 2-chlorophenoxy piperidine. This intermediate is then reacted with cyclopentanone under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities. Quality control measures are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-Chlorophenoxy)piperidine-1-carbonyl]-1-cyclopentylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
5-[4-(2-Chlorophenoxy)piperidine-1-carbonyl]-1-cyclopentylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-[4-(2-Chlorophenoxy)piperidine-1-carbonyl]-1-cyclopentylpiperidin-2-one involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(2-Chlorophenoxy)piperidine-1-carbonyl]-2-ethylpyrimidine
- Bis(2-ethylhexyl) terephthalate
- Cetylpyridinium chloride
- Domiphen bromide
Uniqueness
5-[4-(2-Chlorophenoxy)piperidine-1-carbonyl]-1-cyclopentylpiperidin-2-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-[4-(2-chlorophenoxy)piperidine-1-carbonyl]-1-cyclopentylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O3/c23-19-7-3-4-8-20(19)28-18-11-13-24(14-12-18)22(27)16-9-10-21(26)25(15-16)17-5-1-2-6-17/h3-4,7-8,16-18H,1-2,5-6,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZNXEJKIJJTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CCC2=O)C(=O)N3CCC(CC3)OC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-butyl-N-[4-[[4-[(2-butylcyclopropanecarbonyl)amino]phenyl]methyl]phenyl]cyclopropane-1-carboxamide](/img/structure/B5151576.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B5151585.png)

![(4E)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B5151601.png)
![N-[4-(butan-2-yl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B5151615.png)
![Methyl 2-({1-[(furan-2-yl)formamido]-2-oxo-2-phenylethyl}amino)benzoate](/img/structure/B5151618.png)

![2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol](/img/structure/B5151632.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)](/img/structure/B5151654.png)
![4-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5151657.png)
![(5E)-5-[[3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5151660.png)
![1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5151662.png)
![2-[[(E)-3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]benzoic acid](/img/structure/B5151671.png)
